molecular formula C8H14O2 B1597412 Cyclopentanecarboxylic acid, 1-methyl-, methyl ester CAS No. 4630-83-5

Cyclopentanecarboxylic acid, 1-methyl-, methyl ester

Cat. No. B1597412
CAS RN: 4630-83-5
M. Wt: 142.2 g/mol
InChI Key: SUCGJXDLZCDFRV-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-methyl-, methyl ester is an organic compound with the formula C8H14O2 and a molecular weight of 142.1956 . It is also known as Cyclopentanoic acid, 1-methyl, methyl ester .


Synthesis Analysis

Cyclopentanecarboxylic acid, from which the ester can be derived, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The IUPAC Standard InChI for Cyclopentanecarboxylic acid, 1-methyl-, methyl ester is InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Hydrocarbalkoxylation and Carbalkoxylation Reactions

The hydrocarbalkoxylation of cyclohexene and the carbalkoxylation of cyclohexanol with alkyl formates, in the presence of acids, produce mixtures of esters of 1-methylcyclopentanecarboxylic and cyclohexanecarboxylic acids. These reactions demonstrate the utility of these esters in complex organic synthesis processes, offering a route to various ester compounds under atmospheric pressures and moderate temperatures (Ordyan et al., 1973).

Asymmetric Syntheses of Amino-methyl-cyclopentanecarboxylic Acids

Through a 9-step process starting from commercially available materials, asymmetric syntheses of amino-methyl-cyclopentanecarboxylic acids have been achieved via the Ireland-Claisen rearrangement. This pathway is significant for the production of enantiopure compounds, showcasing the potential of cyclopentanecarboxylic acid derivatives in the synthesis of complex organic molecules (Davies et al., 2013).

Synthesis and Reactivity of Dihydroxycyclopentanecarboxylic Acids

Research on cyclopent-2-enecarboxylic acid and performic acid led to the synthesis of dihydroxycyclopentanecarboxylic acids, highlighting the stereochemical diversity attainable from cyclopentanecarboxylic acid derivatives. These findings are crucial for understanding the reactivity and potential applications of these compounds in creating stereochemically rich molecules (Philp & Robertson, 1976).

Synthesis of Aryltetrahydropyran-diones

The reaction of methyl esters of bromocyclopentylcarbonyl- and bromocyclohexylcarbonylcyclopentanecarboxylic acids with zinc and aromatic aldehydes has been explored to form complex oxadispiro derivatives. This synthesis route opens avenues for creating structurally complex and biologically relevant molecules (Shchepin et al., 2004).

properties

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196807
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxylic acid, 1-methyl-, methyl ester

CAS RN

4630-83-5
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (3.95 g, 39.0 mmol) in dry THF (50 ml) at -78° C. under an atmosphere of nitrogen was added n- butyllithium (2.5M, 11.7 ml, 29.3 mmol). The mixture was stirred for 10 minutes before methyl cyclopentanecarboxylate (Aldrich) (2.5 g, 19.5 mmol) was added dropwise. Stirring was continued for a further 10 minutes before methyl iodide (8.31 g, 58.5 mmol) was added dropwise. The reaction mixture was stirred at -78° C. for a further 1 hour before being allowed to warm up to room temperature and being stirred for a further 1 hour. The reaction mixture was poured onto an admixture of water and ether (1:1, 100 ml) and acidified with dilute hydrochloric acid (2M). The aqueous solution was separated and extracted further with ether (3×25 ml) and the combined ether layers were washed with water (2×50 ml), saturated sodium chloride solution (50 ml) and dried over MgSO4. Filtration and evaporation of solvent under reduced pressure yielded methyl 1-methylcyclopentanecarboxylate as a colourless oil (2.38 g, b.p. 106° C. at 10 mmHg[Kugelrohr]).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
8.31 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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